2-(4-T-BUTYLPHENYL)NICOTINIC ACID
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Overview
Description
2-(4-T-Butylphenyl)nicotinic acid is an organic compound with the molecular formula C16H17NO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is substituted with a 4-tert-butylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-T-Butylphenyl)nicotinic acid typically involves the reaction of 4-tert-butylbenzaldehyde with nicotinic acid under specific conditions. One common method is the condensation reaction, where 4-tert-butylbenzaldehyde is reacted with nicotinic acid in the presence of a suitable catalyst and solvent, such as methanol or ethanol . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This method is preferred due to its efficiency and scalability, although it generates by-products that need to be managed.
Chemical Reactions Analysis
Types of Reactions
2-(4-T-Butylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
2-(4-T-Butylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-T-Butylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in redox reactions, such as nicotinamide adenine dinucleotide (NAD)-dependent enzymes . It may also influence cellular signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(4-t-butylphenyl)nicotinic acid: This compound has a hydroxyl group at the 2-position of the pyridine ring, making it structurally similar but with different chemical properties.
Nicotinic acid: The parent compound, which lacks the 4-tert-butylphenyl group, is widely used in medicine and industry.
Uniqueness
2-(4-T-Butylphenyl)nicotinic acid is unique due to the presence of the 4-tert-butylphenyl group, which imparts distinct chemical and physical properties. This substitution can enhance the compound’s stability, solubility, and biological activity compared to its parent compound .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)12-8-6-11(7-9-12)14-13(15(18)19)5-4-10-17-14/h4-10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEKKCZCYXPSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680770 |
Source
|
Record name | 2-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107646-60-5 |
Source
|
Record name | 2-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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